An In-depth Technical Guide to the Crystal Structure Analysis of 5H-Pyrrolo[2,3-b]pyrazine-6-carbaldehyde: A Methodological Framework for Drug Discovery
An In-depth Technical Guide to the Crystal Structure Analysis of 5H-Pyrrolo[2,3-b]pyrazine-6-carbaldehyde: A Methodological Framework for Drug Discovery
This guide provides a comprehensive technical framework for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 5H-Pyrrolo[2,3-b]pyrazine-6-carbaldehyde. While a public-domain crystal structure for this specific compound is not currently available, this document serves as a detailed methodological blueprint for researchers and drug development professionals. By following the protocols and understanding the scientific rationale outlined herein, investigators can systematically determine the three-dimensional structure of this and related compounds, unlocking critical insights for structure-based drug design.
The 5H-pyrrolo[2,3-b]pyrazine core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of potent kinase inhibitors targeting fibroblast growth factor receptors (FGFRs) and Janus kinase 3 (JAK3), among others, for applications in oncology and immunology.[1][2] The aldehyde functionality at the 6-position of this heterocyclic system represents a versatile synthetic handle for the elaboration of diverse chemical libraries. A definitive understanding of its solid-state structure is paramount for computational modeling, rational drug design, and intellectual property development.
Part 1: Proposed Synthesis and Optimized Crystallization
A robust and reproducible synthesis followed by the generation of high-quality single crystals is the foundational prerequisite for any crystallographic investigation.
Proposed Synthetic Protocol
Based on established methodologies for the functionalization of related heterocyclic systems, a plausible synthetic route to 5H-Pyrrolo[2,3-b]pyrazine-6-carbaldehyde is proposed. This multi-step sequence is designed for efficiency and scalability.
Experimental Protocol: Synthesis of 5H-Pyrrolo[2,3-b]pyrazine-6-carbaldehyde
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Starting Material: Commercially available 5-bromo-2,3-diaminopyridine.
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Step 1: Condensation to form the Pyrazine Ring.
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React 5-bromo-2,3-diaminopyridine with glyoxal in a suitable solvent system (e.g., ethanol/water) under mild heating to afford 6-bromo-5H-pyrrolo[2,3-b]pyrazine. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Causality: This acid-catalyzed condensation is a classic and efficient method for the formation of the pyrazine ring from a 1,2-diamine and a 1,2-dicarbonyl compound.
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Step 2: Introduction of the Aldehyde Precursor via Palladium-Catalyzed Cross-Coupling.
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Subject the 6-bromo-5H-pyrrolo[2,3-b]pyrazine to a Suzuki or Stille coupling reaction with a suitable organometallic reagent that can be readily converted to an aldehyde, such as a protected hydroxymethyl group or a formyl equivalent.
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Causality: Palladium-catalyzed cross-coupling reactions are highly reliable and versatile for forming C-C bonds on heteroaromatic systems.
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Step 3: Deprotection/Oxidation to the Carbaldehyde.
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In the final step, deprotect and/or oxidize the group introduced in Step 2 to yield the target 5H-Pyrrolo[2,3-b]pyrazine-6-carbaldehyde. For example, a primary alcohol can be oxidized using mild reagents like manganese dioxide (MnO2) or Dess-Martin periodinane.
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Causality: The choice of a mild oxidizing agent is crucial to avoid over-oxidation to the carboxylic acid or degradation of the heterocyclic core.
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Purification: The final product should be rigorously purified, typically by column chromatography on silica gel followed by recrystallization, to ensure a high-purity sample essential for successful crystallization.
The Art of Crystallization: A Field-Proven Approach
Obtaining diffraction-quality single crystals is often the most challenging step. A systematic screening of various crystallization conditions is essential.
Experimental Protocol: Single Crystal Growth
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Solvent Selection: Begin by assessing the solubility of the purified compound in a range of common laboratory solvents of varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, methanol, dichloromethane, water). A good starting point is a solvent in which the compound is sparingly soluble at room temperature but dissolves upon gentle heating.
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Primary Crystallization Techniques:
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Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a small vial. Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
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Vapor Diffusion (Hanging Drop or Sitting Drop):
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Hanging Drop: A small drop of the concentrated compound solution is placed on a siliconized glass coverslip, which is then inverted and sealed over a well containing a reservoir of a precipitant (a solvent in which the compound is less soluble).
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Sitting Drop: A drop of the compound solution is placed on a post within a sealed chamber containing a larger volume of the precipitant. In both methods, the slow diffusion of the precipitant vapor into the drop gradually reduces the solubility of the compound, promoting crystallization.
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Solvent Layering: Carefully layer a solvent in which the compound is soluble over a denser, miscible solvent in which it is insoluble. The compound is dissolved in the lighter solvent. Slow diffusion at the interface can lead to crystal growth.
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Self-Validating System: The success of a crystallization protocol is validated by the outcome: the formation of well-defined, single crystals with sharp edges and clear faces, suitable for X-ray diffraction.
Part 2: The Core of the Analysis: Single-Crystal X-ray Diffraction
X-ray crystallography remains the gold standard for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid.
From Crystal to Data: The Experimental Workflow
The process of collecting and processing X-ray diffraction data is a systematic and highly automated procedure on modern diffractometers.
Experimental Protocol: X-ray Data Collection and Processing
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Crystal Mounting: A suitable single crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of liquid nitrogen to approximately 100 K.
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Causality: Cryo-cooling minimizes thermal vibrations of the atoms and protects the crystal from radiation damage during data collection, leading to higher-quality data.
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Data Collection: The mounted crystal is placed on a goniometer in the X-ray beam of a diffractometer. A series of diffraction images are collected as the crystal is rotated.
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Data Integration and Scaling: The collected images are processed to determine the positions and intensities of the diffraction spots. This data is then integrated, scaled, and corrected for various experimental factors to produce a final reflection file.
Caption: Workflow for Crystal Structure Determination.
Unveiling the Structure: Solution and Refinement
The processed diffraction data contains the information needed to solve and refine the crystal structure.
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Structure Solution: The positions of the atoms in the unit cell are determined from the diffraction data using direct methods or Patterson methods, which are mathematical techniques that phase the structure factors.
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Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final model is assessed by figures of merit such as the R-factor and the goodness-of-fit.
Part 3: Interpreting the Blueprint: Analysis of the Crystal Structure
A successful structure determination of 5H-Pyrrolo[2,3-b]pyrazine-6-carbaldehyde would provide a wealth of information.
Molecular Geometry and Conformation
The analysis would reveal precise bond lengths, bond angles, and torsion angles. Key points of investigation would include:
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Planarity of the Fused Ring System: The degree of planarity of the pyrrolo[2,3-b]pyrazine core is important for understanding its aromaticity and potential for π-π stacking interactions.
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Conformation of the Carbaldehyde Group: The orientation of the aldehyde group relative to the heterocyclic ring would be determined, which is crucial for understanding its reactivity and interactions with biological targets.
Supramolecular Assembly: Intermolecular Interactions
The packing of molecules in the crystal lattice is governed by non-covalent interactions. For 5H-Pyrrolo[2,3-b]pyrazine-6-carbaldehyde, the following are anticipated:
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Hydrogen Bonding: The pyrrole N-H group is a hydrogen bond donor, while the pyrazine nitrogen atoms and the aldehyde oxygen are potential acceptors. These interactions would likely play a dominant role in the crystal packing.
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π-π Stacking: The planar aromatic rings can stack on top of each other, contributing to the stability of the crystal lattice.
Caption: Potential intermolecular hydrogen bonding.
Part 4: From Structure to Function: Implications for Drug Discovery
The crystallographic data is not merely an academic curiosity; it is a critical tool in modern drug development.
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Structure-Based Drug Design (SBDD): The experimentally determined 3D structure provides a high-resolution model that can be used for in silico docking of potential ligands. This allows for the rational design of more potent and selective inhibitors by optimizing interactions with the target protein's active site.
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Understanding Structure-Activity Relationships (SAR): The crystal structure provides a structural rationale for observed SAR data, explaining why certain modifications to the molecule increase or decrease its biological activity.
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Solid-State Characterization: Knowledge of the crystal packing and intermolecular interactions is crucial for understanding the physicochemical properties of the active pharmaceutical ingredient (API), such as solubility, stability, and polymorphism, which are critical for formulation development.
Data Presentation: A Template for Reporting
Quantitative data from a crystal structure analysis should be presented in a clear and standardized format.
Table 1: Crystal Data and Structure Refinement for 5H-Pyrrolo[2,3-b]pyrazine-6-carbaldehyde.
| Parameter | Value (Example) |
| Empirical formula | C7 H5 N3 O |
| Formula weight | 147.14 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P21/c |
| Unit cell dimensions | a = X.XXX Å, α = 90° |
| b = Y.YYY Å, β = YY.YYY° | |
| c = Z.ZZZ Å, γ = 90° | |
| Volume | VVV.V ų |
| Z | 4 |
| Density (calculated) | D.DDD Mg/m³ |
| Absorption coefficient | μ.μμμ mm⁻¹ |
| F(000) | FFF |
| Crystal size | X.X x Y.Y x Z.Z mm³ |
| Theta range for data collection | θ.θθ to θθ.θθ° |
| Reflections collected | NNNNN |
| Independent reflections | nnnnn [R(int) = 0.0XXX] |
| Completeness to theta | 99.9 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / params | nnnnn / 0 / ppp |
| Goodness-of-fit on F² | S.SSS |
| Final R indices [I>2sigma(I)] | R1 = 0.0XXX, wR2 = 0.YYYY |
| R indices (all data) | R1 = 0.0ZZZ, wR2 = 0.ZZZZ |
| Largest diff. peak and hole | P.PPP and -H.HHH e.Å⁻³ |
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